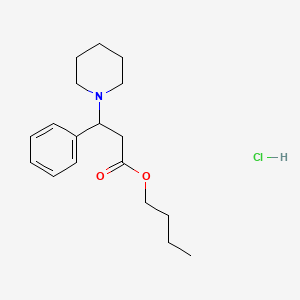
Butaverine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butaverine hydrochloride is a chemical compound known for its antispasmodic properties. It is primarily used to relieve smooth muscle spasms in various medical conditions. The compound is a derivative of butaverine, which is a butyl ester of β-phenyl-1-piperidinepropanoic acid. This compound is often used in the form of its hydrochloride salt to enhance its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butaverine hydrochloride involves the esterification of β-phenyl-1-piperidinepropanoic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The resulting butaverine is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Butaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Butaverine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: The compound is used to study the effects of antispasmodic agents on smooth muscle tissues.
Medicine: this compound is investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Mécanisme D'action
Butaverine hydrochloride exerts its effects by inhibiting the influx of calcium ions into smooth muscle cells. This inhibition prevents muscle contraction, leading to relaxation of the smooth muscles. The compound primarily targets calcium channels and other related pathways involved in muscle contraction .
Comparaison Avec Des Composés Similaires
Papaverine: Another antispasmodic agent with a similar mechanism of action but different chemical structure.
Drotaverine: A more potent antispasmodic agent with a similar therapeutic profile.
Mebeverine: Used for similar medical conditions but with a different chemical structure and mechanism of action.
Uniqueness: Butaverine hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its hydrochloride salt form enhances its solubility and stability, making it a preferred choice in various pharmaceutical formulations .
Propriétés
Numéro CAS |
17824-89-4 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
butyl 3-phenyl-3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19;/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3;1H |
Clé InChI |
JARLFDVYUFHWQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
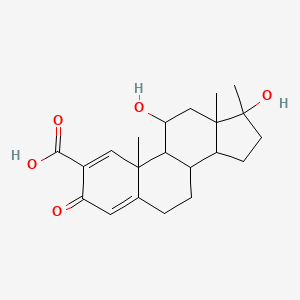

![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)


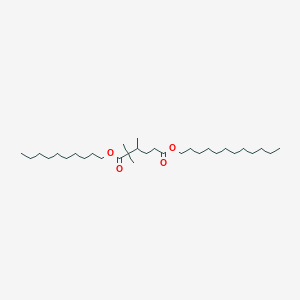
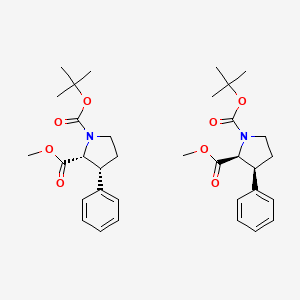


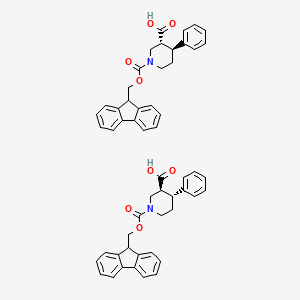
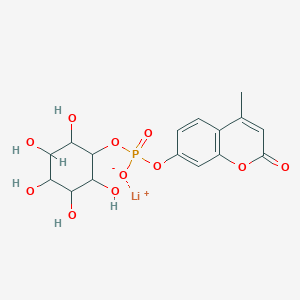
![(R)-14-Hydroxy-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocine 14-oxide](/img/structure/B12296709.png)
